3-(3-Chloro-2-fluorophenyl)-2-oxopropanoic acid
CAS No.:
VCID: VC18176120
Molecular Formula: C9H6ClFO3
Molecular Weight: 216.59 g/mol
* For research use only. Not for human or veterinary use.

Description |
3-(3-Chloro-2-fluorophenyl)-2-oxopropanoic acid is an organic compound classified as a substituted phenyl propanoic acid derivative. It features a phenyl ring with chlorine at the 3-position and fluorine at the 2-position, along with a ketone functional group adjacent to a carboxylic acid group. This unique structure contributes to its potential biological activity and reactivity, making it a subject of interest in medicinal chemistry and materials science. The compound is identified by its Chemical Abstracts Service (CAS) number, 1592922-27-4 . Synthesis and Reaction ConditionsThe synthesis of 3-(3-Chloro-2-fluorophenyl)-2-oxopropanoic acid typically involves multiple steps, requiring optimized reaction conditions for high yield and purity. Techniques such as temperature control and the use of specific solvents are crucial to minimize side products. Advanced methods like continuous flow reactors may be employed for industrial-scale synthesis to enhance efficiency. Biological Activity and Potential ApplicationsResearch indicates that 3-(3-Chloro-2-fluorophenyl)-2-oxopropanoic acid exhibits significant biological activity, potentially affecting pathways related to inflammation or cancer cell proliferation. Its unique structure allows it to interact selectively with enzymes or receptors, making it a candidate for further pharmacological studies. The presence of halogens (chlorine and fluorine) enhances its binding affinity to specific biological targets, which is critical in drug design.
Comparison with Similar CompoundsSeveral compounds share structural similarities with 3-(3-Chloro-2-fluorophenyl)-2-oxopropanoic acid, but its specific arrangement of chlorine and fluorine atoms distinguishes it. For example, 3-(3-Chloro-4-fluorophenyl)-2-oxopropanoic acid has fluorine in the para position instead of the ortho position, affecting its reactivity and biological activity.
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
Product Name | 3-(3-Chloro-2-fluorophenyl)-2-oxopropanoic acid | ||||||||||||
Molecular Formula | C9H6ClFO3 | ||||||||||||
Molecular Weight | 216.59 g/mol | ||||||||||||
IUPAC Name | 3-(3-chloro-2-fluorophenyl)-2-oxopropanoic acid | ||||||||||||
Standard InChI | InChI=1S/C9H6ClFO3/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3H,4H2,(H,13,14) | ||||||||||||
Standard InChIKey | FEGYWTQXWBDMOC-UHFFFAOYSA-N | ||||||||||||
Canonical SMILES | C1=CC(=C(C(=C1)Cl)F)CC(=O)C(=O)O | ||||||||||||
PubChem Compound | 114488126 | ||||||||||||
Last Modified | Aug 10 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume